molecular formula C10H12N4O2 B2608342 Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 856864-59-0

Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2608342
M. Wt: 220.232
InChI Key: CWAJCTANSNHTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has been studied in various scientific contexts . It is known to coordinate to a metal ion in two different ways, i.e., bridging bidentate and non-bridging monodentate .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . For instance, one study reported a yield of 73% with a melting point of 176-179°C . The synthesis involved reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Molecular Structure Analysis

The molecular structure of Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been analyzed in several studies . It has been found that the same triazolopyrimidine ligand coordinates to a metal ion in two different ways .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . The Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been analyzed . The compound has a melting point of 176-179°C and a yield of 73% .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been crucial in the design and synthesis of novel chemical compounds. For instance, it served as a key intermediate in the synthesis of a new kind of anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine. This compound's structural characteristics were meticulously identified using various spectroscopic methods, underlining its significance in structural chemistry and synthesis processes (Dong et al., 2008).

Tuberculostatic Activity and Chemical Synthesis

It has also been utilized in synthesizing structural analogs of promising antituberculous agents. These compounds were synthesized through three-component condensations and later evaluated for their tuberculostatic activity, providing valuable insights into structure-activity relations (Titova et al., 2019).

Fungicidal Activities

This compound played a role in the design and synthesis of novel triazolopyrimidine-carbonylhydrazone derivatives. Preliminary bioassays of these derivatives demonstrated excellent fungicidal activities, indicating the compound's potential in developing agricultural fungicides (Li De-jiang, 2008).

Synthesis of Heterocyclic Compounds

It's a part of regioselective and regiospecific reactions in the synthesis of various heterocyclic compounds, underlining its versatility and significant role in advancing the field of heterocyclic chemistry (Didenko et al., 2010).

properties

IUPAC Name

ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-4-16-9(15)8-6(2)13-10-11-5-12-14(10)7(8)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAJCTANSNHTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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